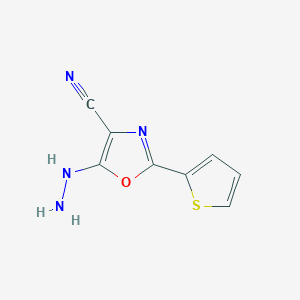

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Pyrazole Derivatives

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile serves as a precursor in the synthesis of pyrazole derivatives. Treatment with acetylacetone leads to the formation of a substituted pyrazole residue. This modification enhances the electrophilicity of the cyano group, enabling it to react with various nucleophiles and introduce azole fragments into the structure, demonstrating its versatility in heterocyclic chemistry (Shablykin et al., 2007).

Creation of 1,3,4‐Thiadiazole Derivatives

This chemical compound is also instrumental in generating new 1,3,4‐thiadiazole derivatives. The process involves treating available acylamino dichloroacrylonitriles with hydrazine hydrate to yield alkyl or aryl-substituted 5-hydrazino-1,3-oxazole-4-carbonitriles. These intermediates, upon further treatment, lead to the synthesis of various 1,3,4-thiadiazoles, showcasing its utility in the development of compounds with potential biological activities (Golovchenko et al., 2004).

Formation of New Substituted 2-(5-Amino-1,3-Thiazol-4-yl)-1,3,4-Thiadiazoles

N2-acyl derivatives of 5-hydrazinyl-1,3-oxazole-4-carbonitriles exhibit unique reactivity with the Lawesson reagent, resulting in the formation of new substituted 2-(5-amino-1,3-thiazol-4-yl)-1,3,4-thiadiazoles. This peculiar reaction involves thionation and recyclization, highlighting its potential in synthesizing novel heterocyclic compounds with defined structural motifs (Shablykin et al., 2007).

Development of Schiff Base Benzamides

The compound acts as a key intermediate in the synthesis of Schiff base benzamides. This process involves a nucleophilic attack on a related oxazolone, resulting in a new bonding site for further reactions to form imines. These newly synthesized compounds have been evaluated for their antibacterial and antifungal activities, indicating their potential in medicinal chemistry (Karanth et al., 2018).

properties

IUPAC Name |

5-hydrazinyl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c9-4-5-7(12-10)13-8(11-5)6-2-1-3-14-6/h1-3,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQURUHEVBGSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(O2)NN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)

![5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2716251.png)

![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)

![1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2716261.png)

![1-[(3,4-Dichlorophenyl)methyl]-4-methylpyrazol-3-amine](/img/structure/B2716265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)